molecular formula C7H14O5 B092771 Methyl alpha-D-rhamnopyranoside CAS No. 15814-59-2

Methyl alpha-D-rhamnopyranoside

Cat. No. B092771
CAS RN: 15814-59-2
M. Wt: 178.18 g/mol
InChI Key: OHWCAVRRXKJCRB-VEIUFWFVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl alpha-D-rhamnopyranoside is a type of sugar molecule that is commonly used in scientific research. It is a white crystalline powder that is soluble in water and has a sweet taste. In

Scientific Research Applications

  • Rhamnolipid Structure and Applications

    The rhamnolipid produced by Pseudomonas aeruginosa includes methyl alpha-D-rhamnopyranoside as a constituent. This has implications for understanding the biological activities of rhamnolipids, which are known to have surface-active properties and potential applications in bioremediation, pharmaceuticals, and cosmetic industries (Edwards & Hayashi, 1965).

  • Urinary Tract Infection Prevention

    Methyl alpha-D-mannopyranoside, a compound structurally similar to this compound, was shown to prevent urinary tract infections in mice by inhibiting the adherence of Escherichia coli, suggesting potential applications in preventing bacterial colonization and infections (Aronson et al., 1979).

  • Metal Complex Studies

    Methyl alpha-L-rhamnopyranoside has been studied in metal complex formation, indicating its potential use in coordination chemistry and related applications. The study of lithium bis[methyl alpha-L-rhamnopyranosid(2,3)-ato(2-)]cuprate(II) tetrahydrate provides insights into the structural aspects of such complexes (Klaassen & Klüfers, 1994).

  • Antioxidant Effects in Flavonol Glycosides

    Methyl alpha-L-rhamnopyranoside is a part of the structure of several flavonol glycosides isolated from Sageretia theezans, showing antioxidant activities. These studies highlight the potential of this compound-containing compounds in antioxidant applications (Chung et al., 2004).

  • Antiproliferative Activities in Cancer Research

    In a study on methyl protodioscin metabolites, compounds containing methyl alpha-L-rhamnopyranoside showed potent antiproliferative activities against various human tumor cell lines, suggesting its relevance in cancer research and drug development (He et al., 2006).

  • Neuroprotective Properties

    Phenylpropanoid esters of rhamnose isolated from Scrophularia buergeriana, which include compounds structurally related to this compound, have shown neuroprotective effects against glutamate-induced neurotoxicity. This highlights the potential therapeutic applications of such compounds in neurodegenerative diseases (Kim & Kim, 2000).

Safety and Hazards

When handling Methyl alpha-D-rhamnopyranoside, it is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Relevant Papers The relevant papers retrieved include a study on the synthesis of novel sigma-receptor ligands from methyl alpha-D-mannopyranoside , a study on the molecular motions of α-L-rhamnopyranose and methyl α-L-rhamnopyranoside , and a study on the use of Methyl α-D-mannopyranoside to synthesize a series of tri- and tetrahydroxylated seven-membered iminosugars .

properties

IUPAC Name

(2S,3S,4S,5S,6R)-2-methoxy-6-methyloxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O5/c1-3-4(8)5(9)6(10)7(11-2)12-3/h3-10H,1-2H3/t3-,4-,5+,6+,7+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHWCAVRRXKJCRB-VEIUFWFVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)OC)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl alpha-D-rhamnopyranoside
Reactant of Route 2
Reactant of Route 2
Methyl alpha-D-rhamnopyranoside
Reactant of Route 3
Methyl alpha-D-rhamnopyranoside
Reactant of Route 4
Methyl alpha-D-rhamnopyranoside
Reactant of Route 5
Methyl alpha-D-rhamnopyranoside
Reactant of Route 6
Methyl alpha-D-rhamnopyranoside

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.